2-Iodo-4'-methylbenzophenone
Overview
Description
2-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 2-Iodo-4’-methylbenzophenone involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Molecular Structure Analysis
The molecular structure of 2-Iodo-4’-methylbenzophenone is characterized by the presence of an iodine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis
2-Iodo-4’-methylbenzophenone facilitates the conversion of carbonyl groups into more versatile and functional alcohol moieties that can be further manipulated in subsequent chemical transformations .Scientific Research Applications
Enantioselective Electroreduction
Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) for the enantioselective electroreduction of organic molecules, including 4-methylbenzophenone. They achieved up to 17% optical purity in the corresponding alcohols, demonstrating the potential of this compound in asymmetric electrochemical processes (Schwientek, Pleus, & Hamann, 1999).
Oxidative Dearomatization
Quideau, Pouységu, Ozanne, and Gagnepain (2005) investigated the use of 2-methylphenols, including derivatives of 2-methylbenzophenone, in oxidative dearomatization. Their work highlighted its utility in creating cyclohexa-2,4-dienone derivatives, which are valuable in synthetic organic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Crystal Phase Studies
Kutzke, Al-Mansour, and Klapper (1996) focused on the crystal structures of 4-methylbenzophenone, discovering both stable and metastable phases. This research provides insights into the crystalline properties of benzophenone derivatives, which are essential for applications in materials science (Kutzke, Al-Mansour, & Klapper, 1996).
Thermodynamic Properties
Silva, Amaral, Guedes, and Gomes (2006) derived the standard molar enthalpies of formation for various methylbenzophenones, including 2-methylbenzophenone. Understanding these thermodynamic properties is vital for their use in chemical reactions and material design (Silva, Amaral, Guedes, & Gomes, 2006).
Microfluidic Photoreactor Applications
Mateos, Cherubini-Celli, Carofiglio, Bonchio, Marino, Companyó, and Dell’Amico (2018) demonstrated that light-driven reactions of 2-methylbenzophenones are significantly enhanced in a microfluidic photoreactor. This advancement opens new avenues for efficient photochemical synthesis (Mateos et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that haloketones, the class of compounds to which 2-iodo-4’-methylbenzophenone belongs, are versatile and find extensive employment in the realm of organic synthesis .
Mode of Action
The mode of action of 2-Iodo-4’-methylbenzophenone involves its distinctive arrangement with an iodine atom located at position 2 and a methyl group (CH3) attached to the aromatic ring at the 4’-position . It’s known that benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution .
Biochemical Pathways
It’s known that propiophenone derivatives, like 2-iodo-4’-methylbenzophenone, are crucial starting materials for the production of diverse organic compounds through various synthetic pathways .
Pharmacokinetics
The physico-chemical properties of the compound, such as its molecular weight (32214 g/mol) and boiling point, could influence its bioavailability .
Result of Action
It’s known that the compound serves as an essential building block for the production of other compounds, such as mephedrone .
Biochemical Analysis
Biochemical Properties
2-Iodo-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Iodo-4’-methylbenzophenone and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of 2-Iodo-4’-methylbenzophenone on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, 2-Iodo-4’-methylbenzophenone has been shown to influence gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional regulation . At higher concentrations, it can induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2-Iodo-4’-methylbenzophenone involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, 2-Iodo-4’-methylbenzophenone can activate or inhibit transcription factors, leading to changes in gene expression. The binding interactions with biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-4’-methylbenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products of 2-Iodo-4’-methylbenzophenone may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term studies have shown that continuous exposure to 2-Iodo-4’-methylbenzophenone can lead to adaptive cellular responses, such as upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of 2-Iodo-4’-methylbenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-Iodo-4’-methylbenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. For example, oral administration of high doses of 2-Iodo-4’-methylbenzophenone in rodents has been associated with significant liver damage and oxidative stress .
Metabolic Pathways
2-Iodo-4’-methylbenzophenone is metabolized primarily in the liver through phase I and phase II metabolic pathways. The phase I metabolism involves the oxidation of the iodine and methyl groups by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted in the urine . The metabolic pathways of 2-Iodo-4’-methylbenzophenone are crucial for understanding its pharmacokinetics and potential toxicological effects.
Transport and Distribution
The transport and distribution of 2-Iodo-4’-methylbenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 2-Iodo-4’-methylbenzophenone can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Iodo-4’-methylbenzophenone in specific tissues, such as the liver and kidneys, are influenced by its lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 2-Iodo-4’-methylbenzophenone is critical for its activity and function. This compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. The targeting signals and post-translational modifications of 2-Iodo-4’-methylbenzophenone play a role in directing it to specific subcellular compartments. For instance, the presence of a mitochondrial targeting sequence can facilitate its import into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Properties
IUPAC Name |
(2-iodophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXPIALMJUMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572410 | |
Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107624-39-5 | |
Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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